An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid
An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid
Introduction
alpha-Bromo-2-chlorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. Its utility as a key intermediate, particularly in the synthesis of pharmaceuticals like the antiplatelet agent Clopidogrel, underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the physical characteristics of alpha-Bromo-2-chlorophenylacetic acid, grounded in established scientific principles and experimental methodologies. The information presented herein is intended to empower researchers to handle, utilize, and characterize this compound with confidence and precision.
Molecular Structure and Identification
A foundational understanding of a compound's physical properties begins with its molecular structure. alpha-Bromo-2-chlorophenylacetic acid possesses a chiral center at the alpha-carbon, meaning it can exist as a racemic mixture or as individual enantiomers. The strategic placement of bromine and chlorine atoms on the phenylacetic acid backbone imparts specific reactivity and physical characteristics.
Caption: 2D representation of alpha-Bromo-2-chlorophenylacetic acid.
The unique arrangement of atoms and functional groups dictates the compound's polarity, intermolecular forces, and, consequently, its macroscopic physical properties.
Core Physical Properties
The physical properties of alpha-Bromo-2-chlorophenylacetic acid are summarized in the table below. These values are critical for a variety of applications, from reaction setup and solvent selection to purification and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrClO₂ | [1][2][3] |
| Molecular Weight | 249.49 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 106-112 °C | [2] |
| Boiling Point | 316.7 °C at 760 mmHg (Predicted) | |
| Density | 1.747 g/cm³ (Predicted) | |
| Solubility | Slightly soluble to immiscible in water. Soluble in organic solvents such as methanol, ethanol, and acetone. | [1] |
| Flash Point | 145.3 °C (Predicted) | |
| Vapor Pressure | 0.00017 mmHg at 25 °C (Predicted) | |
| Purity | ≥97% to ≥99% (by HPLC) | [2] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for quality control and research applications. The following section outlines the standard methodologies for measuring key parameters of solid organic compounds like alpha-Bromo-2-chlorophenylacetic acid.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Methodology (Capillary Method - based on ASTM E324):
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Sample Preparation: A small amount of finely powdered, dry alpha-Bromo-2-chlorophenylacetic acid is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/min) approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has melted (final melting point) are recorded. This range is reported as the melting point.
Causality: The energy supplied during heating overcomes the crystal lattice forces of the solid. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and purifications.
Methodology (Qualitative Assessment - based on general organic chemistry principles):
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, methanol, ethanol, acetone, toluene, hexane).
-
Procedure: A small, measured amount of alpha-Bromo-2-chlorophenylacetic acid (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature (typically room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after reaching saturation.
Causality: The solubility of alpha-Bromo-2-chlorophenylacetic acid is governed by the "like dissolves like" principle. Its carboxylic acid group can engage in hydrogen bonding with polar protic solvents, while the phenyl ring allows for interaction with less polar organic solvents. Its overall polarity, influenced by the halogen substituents, dictates its limited solubility in water.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Expected Chemical Shifts (in CDCl₃):
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Aromatic Protons (4H): A complex multiplet is expected in the region of δ 7.2-7.8 ppm. The electron-withdrawing effects of the chlorine and the carboxylic acid group will shift these protons downfield.
-
Alpha-Proton (1H): A singlet or a narrowly split multiplet is anticipated around δ 5.5-6.0 ppm. This proton is significantly deshielded due to the adjacent bromine atom, chlorine-substituted phenyl ring, and the carboxylic acid group.
-
Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which may be exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected Chemical Shifts (in CDCl₃):
-
Carboxylic Carbonyl Carbon: Expected in the range of δ 170-175 ppm.
-
Aromatic Carbons (6C): Multiple signals are expected between δ 125-140 ppm. The carbon attached to the chlorine will be significantly affected.
-
Alpha-Carbon: Expected around δ 45-55 ppm, influenced by the attached bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.
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C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
An ATR-IR spectrum for this compound is noted in the PubChem database, which would confirm these characteristic absorptions.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (around 248/250/252 amu) should be observable, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Major Fragments: Loss of Br (M-79/81), loss of COOH (M-45), and fragments corresponding to the chlorophenyl and bromomethyl moieties are expected.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
Hazard Identification:
-
Causes skin irritation and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Harmful if swallowed.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This technical guide has provided a detailed examination of the physical properties of alpha-Bromo-2-chlorophenylacetic acid. A comprehensive understanding of its molecular structure, core physical constants, and spectroscopic characteristics is essential for its effective and safe use in research and development. The methodologies outlined for the experimental determination of these properties provide a framework for quality assessment and further investigation. By integrating this technical knowledge, researchers and drug development professionals can confidently advance their work with this important chemical intermediate.
References
-
PubChem. alpha-Bromo-2-chlorobenzeneacetic acid. [Link]
-
NIST. α-Bromophenylacetic acid. [Link]
-
IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid. [Link]
-
Capot Chemical. MSDS of Alpha-bromo-2-chlorophenylacetic acid. [Link]
-
NIST. α-Bromophenylacetic acid IR Spectrum. [Link]
-
MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]
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OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid. [Link]
-
MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]
-
NIH. Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. [Link]
-
MDPI. Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. [Link]
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NIH. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. [Link]
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